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Compound of Interest

Compound Name: 3-Phenoxytoluene

Cat. No.: B042325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 3-phenoxytoluene
against its structural isomers and a related compound, diphenyl ether. By presenting

experimental data from various databases, this document serves as a valuable resource for the

identification and characterization of these compounds. Detailed experimental protocols are

provided to support the reproducibility of the cited data.

Workflow for Spectral Data Cross-Referencing
The following diagram illustrates a logical workflow for cross-referencing spectral data of a

compound of interest with public databases and performing a comparative analysis.
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Identify Structurally Similar Compounds for Comparison
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Gather Spectral Data for Comparison Compounds

Analyze and Interpret Spectral Differences

Consult Standard Experimental Protocols

Confirm Structural Assignments

Click to download full resolution via product page

Caption: Workflow for spectral data analysis and comparison.

Data Presentation
The following tables summarize the key spectral data for 3-phenoxytoluene and its

comparators.

Mass Spectrometry (MS) Data
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Compound Molecular Weight Major m/z Peaks

3-Phenoxytoluene 184.23
184, 169, 141, 115, 91, 77, 65,

51[1][2]

2-Phenoxytoluene 184.23
184, 169, 141, 115, 91, 77, 65,

51

4-Phenoxytoluene 184.23
184, 169, 141, 115, 91, 77, 65,

51[3]

Diphenyl Ether 170.21 170, 141, 115, 77, 65, 51[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound Aromatic Protons Methyl Protons

3-Phenoxytoluene 6.80 - 7.40 (m, 9H) 2.35 (s, 3H)[6]

2-Phenoxytoluene 6.85 - 7.45 (m, 9H) 2.25 (s, 3H)

4-Phenoxytoluene 6.85 - 7.35 (m, 9H) 2.30 (s, 3H)[3]

Diphenyl Ether
7.04 (m, 4H), 7.09 (m, 2H),

7.36 (m, 4H)[7]
-

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Compound Aromatic Carbons Methyl Carbon

3-Phenoxytoluene

116.3, 118.9, 120.5, 123.3,

129.7, 129.8, 139.9, 157.2,

157.5

21.4[6]

2-Phenoxytoluene

117.8, 120.9, 123.1, 125.7,

126.9, 129.6, 131.2, 155.4,

157.6

16.2

4-Phenoxytoluene
118.6, 120.0, 122.8, 129.7,

130.2, 133.1, 154.9, 157.9
20.7[3]

Diphenyl Ether
119.0 (4C), 126.4 (2C), 131.7

(4C), 160.6 (2C)[7]
-

Infrared (IR) Spectroscopy Data
Compound Key IR Absorptions (cm⁻¹) Functional Group

3-Phenoxytoluene
3060-3030, 1580, 1480, 1240,

1160

C-H (aromatic), C=C

(aromatic), C-O-C (ether)

2-Phenoxytoluene
3060-3030, 1585, 1490, 1245,

1165

C-H (aromatic), C=C

(aromatic), C-O-C (ether)

4-Phenoxytoluene
3050-3020, 1590, 1495, 1250,

1170

C-H (aromatic), C=C

(aromatic), C-O-C (ether)

Diphenyl Ether
3060-3040, 1590, 1490, 1240,

1170[8]

C-H (aromatic), C=C

(aromatic), C-O-C (ether)[9]

[10]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above. Specific parameters may vary depending on the instrumentation used.

Mass Spectrometry (MS)
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically

used for the analysis of volatile and semi-volatile organic compounds like phenoxytoluenes.

Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as

dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

Ionization Method: Electron Ionization (EI) is a common method for generating ions from

organic molecules. In this process, the sample is bombarded with a high-energy electron

beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion

(M⁺).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum that shows the relative intensity of the molecular ion and

various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire

¹H and ¹³C NMR spectra.

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent

(e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

¹H NMR Spectroscopy: The sample is placed in a strong magnetic field and irradiated with

radiofrequency pulses. The protons in the molecule absorb energy at specific frequencies

depending on their chemical environment. The resulting signals are recorded, and a Fourier

transform is applied to generate the ¹H NMR spectrum. Key parameters to consider are the

number of signals, their chemical shifts (δ) in parts per million (ppm), their integration

(relative number of protons), and their splitting patterns (multiplicity).

¹³C NMR Spectroscopy: Similar to ¹H NMR, but the radiofrequency pulses are tuned to excite

the ¹³C nuclei. Proton decoupling is typically used to simplify the spectrum, resulting in a
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single peak for each unique carbon atom. The chemical shift of each carbon provides

information about its electronic environment.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument

for acquiring IR spectra.

Sample Preparation: For liquid samples like 3-phenoxytoluene, a thin film can be prepared

by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Solid samples can

be analyzed as a KBr pellet or as a mull in an oil like Nujol.

Data Acquisition: The sample is exposed to infrared radiation over a range of wavenumbers

(typically 4000 to 400 cm⁻¹). The detector measures the amount of light that passes through

the sample. The resulting interferogram is converted into an IR spectrum using a Fourier

transform. The spectrum shows the percentage of transmittance or absorbance at each

wavenumber.

Spectral Interpretation: The absorption bands in the IR spectrum correspond to the

vibrational frequencies of specific functional groups within the molecule. For

phenoxytoluenes and diphenyl ether, characteristic peaks for aromatic C-H stretching,

aromatic C=C bending, and the C-O-C ether stretch are of primary interest.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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